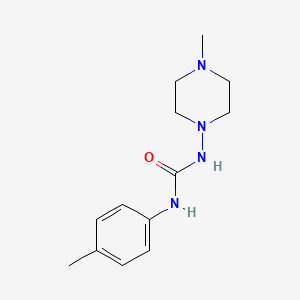![molecular formula C18H26N2O B4985674 N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide, also known as LQM-178, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of the GABA receptor, N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide may reduce neuronal excitability and exert its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. Additionally, it has been found to modulate the activity of several ion channels, including calcium and potassium channels. These effects may contribute to its therapeutic potential in the treatment of epilepsy, pain, and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. Additionally, it has been found to exhibit low toxicity and good bioavailability in preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide. One area of interest is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide and its potential therapeutic applications in various neurological disorders. Finally, the development of novel drug delivery systems may improve the pharmacokinetic properties of this compound and enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide is a complex process that involves several steps. The synthesis begins with the condensation of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitro-1-(cyclohexylmethyl) cyclohexanol. This intermediate is then reduced using hydrogen gas and a palladium catalyst to form 1-(cyclohexylmethyl)cyclohexanol. The next step involves the reaction of the intermediate with 4-chloroacetophenone in the presence of a base to form N-[4-(cyclohexylmethyl)phenyl]acetamide. Finally, the cyclohexyl group is hydrogenated using a palladium catalyst to obtain N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has been extensively researched for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in preclinical studies. Additionally, it has been found to have potential in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-14(21)19-17-10-8-15(9-11-17)13-20-12-4-6-16-5-2-3-7-18(16)20/h8-11,16,18H,2-7,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOILQJGGWAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)


![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)

![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)
